molecular formula C20H23ClN6O4S B10981115 2-[2-chloro-6-(thiomorpholin-4-yl)-9H-purin-9-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[2-chloro-6-(thiomorpholin-4-yl)-9H-purin-9-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10981115
M. Wt: 479.0 g/mol
InChI Key: UFILGGRCYQYBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-chloro-6-(thiomorpholin-4-yl)-9H-purin-9-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base, a thiomorpholine ring, and a trimethoxyphenyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-6-(thiomorpholin-4-yl)-9H-purin-9-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the thiomorpholine ring and the trimethoxyphenyl group. Common reagents used in these steps include chlorinating agents, amines, and methoxy-substituted benzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-6-(thiomorpholin-4-yl)-9H-purin-9-yl]-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the purine ring.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[2-chloro-6-(thiomorpholin-4-yl)-9H-purin-9-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-chloro-6-(thiomorpholin-4-yl)-9H-purin-9-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to reduced cell proliferation or increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-chloro-6-(morpholin-4-yl)-9H-purin-9-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
  • 2-[2-chloro-6-(piperidin-4-yl)-9H-purin-9-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[2-chloro-6-(thiomorpholin-4-yl)-9H-purin-9-yl]-N-(3,4,5-trimethoxyphenyl)acetamide exhibits unique properties due to the presence of the thiomorpholine ring. This structural feature may enhance its binding affinity to certain molecular targets or improve its stability under specific conditions.

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique chemical structure and reactivity make it a valuable subject of study for its potential applications in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C20H23ClN6O4S

Molecular Weight

479.0 g/mol

IUPAC Name

2-(2-chloro-6-thiomorpholin-4-ylpurin-9-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C20H23ClN6O4S/c1-29-13-8-12(9-14(30-2)17(13)31-3)23-15(28)10-27-11-22-16-18(24-20(21)25-19(16)27)26-4-6-32-7-5-26/h8-9,11H,4-7,10H2,1-3H3,(H,23,28)

InChI Key

UFILGGRCYQYBCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C2N=C(N=C3N4CCSCC4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.